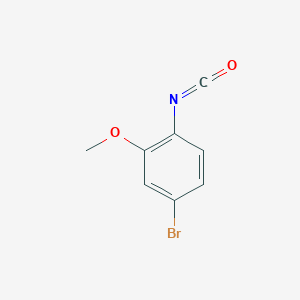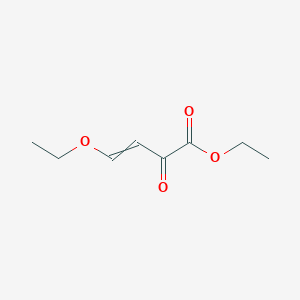
Ethyl4-ethoxy-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C8H12O4. It is a member of the ester family and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by its unique structure, which includes an ethoxy group and a keto group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxobut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-ethoxy-2-oxobut-3-enoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 4-ethoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
科学的研究の応用
Ethyl 4-ethoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials
作用機序
The mechanism of action of ethyl 4-ethoxy-2-oxobut-3-enoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the ethoxy group.
Methyl 4-ethoxy-2-oxobut-3-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxy-2-oxobut-3-enoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 4-ethoxy-2-oxobut-3-enoate is unique due to its combination of an ethoxy group and a keto group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various organic compounds .
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
ethyl 4-ethoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-3-11-6-5-7(9)8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
XPBYGYFJOZXYOE-UHFFFAOYSA-N |
正規SMILES |
CCOC=CC(=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


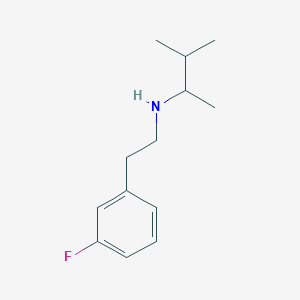

![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
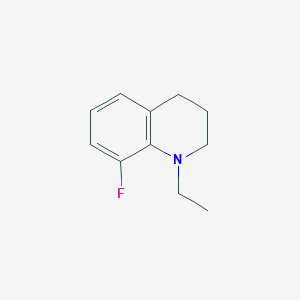

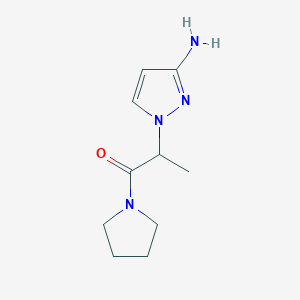
![3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13648728.png)
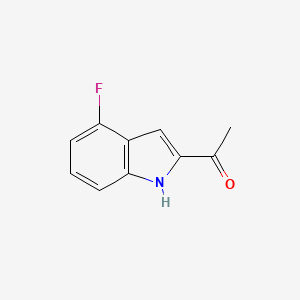
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)
